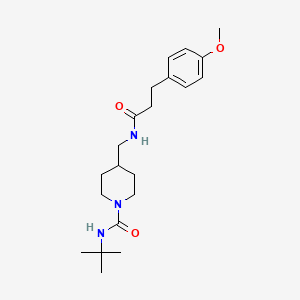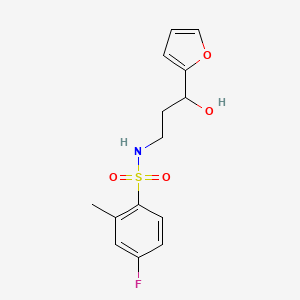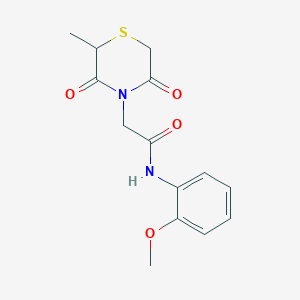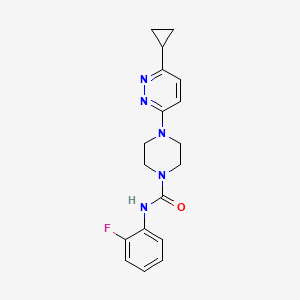
Propamocarb-N-desmethyl hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propamocarb-N-desmethyl hydrochloride is a derivative of Propamocarb, which is a systemic carbamate fungicide . It has specific activity against Oomycete species that cause seed, seedling, root, foot and stem rots and foliar diseases in a number of edible crops .
Molecular Structure Analysis
The molecular formula of Propamocarb-N-desmethyl hydrochloride is C8H19ClN2O2 . The IUPAC name is propyl N - [3- (methylamino)propyl]carbamate;hydrochloride . The InChI is InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8 (11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3, (H,10,11);1H .
Physical And Chemical Properties Analysis
The molecular weight of Propamocarb-N-desmethyl hydrochloride is 210.70 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass is 210.1135055 g/mol . The topological polar surface area is 50.4 Ų .
科学的研究の応用
Environmental Fate and Behavior
Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide pesticide. Research in this area has explored its degradation pathways and movement within the environment, including soil and water . Understanding its behavior is crucial for effective application and minimizing environmental impact.
Pathogen Control in Agricultural Production
Propamocarb-N-desmethyl hydrochloride demonstrates high efficiency in controlling pathogens, particularly cucumber downy mildew. Studies have investigated its efficacy, dosage, and application methods in various crops . This information is valuable for optimizing disease management strategies.
Residue Analysis in Plant and Animal Products
Efforts have been made to establish reliable methods for detecting propamocarb-N-desmethyl hydrochloride residues in food. Researchers have focused on both primary crops (such as celeriacs, celery leaves, and Florence fennel) and rotational crops. These studies contribute to setting appropriate maximum residue levels (MRLs) and ensuring food safety .
Consumer Risk Assessment
Quantifying the risk associated with propamocarb-N-desmethyl hydrochloride residues in food is essential. Researchers assess exposure levels, toxicology data, and potential health effects. This information informs regulatory decisions and helps protect consumers .
Environmental Impact Assessment
Beyond residue levels, researchers evaluate the overall environmental impact of propamocarb-N-desmethyl hydrochloride. This includes assessing its effects on non-target organisms, soil health, and water quality. Such studies guide sustainable pesticide use and environmental protection .
Formulation and Application Optimization
Research explores different formulations (e.g., liquid concentrates, granules) and application techniques (spraying, drenching) to enhance propamocarb-N-desmethyl hydrochloride’s effectiveness while minimizing risks. Factors like adjuvants, timing, and dosage are investigated .
Degradation Kinetics and Persistence
Understanding propamocarb-N-desmethyl hydrochloride’s degradation kinetics helps predict its persistence in soil and water. Researchers study factors like temperature, pH, and microbial activity to inform safe usage practices .
Compatibility with Other Pesticides
Studies explore whether propamocarb-N-desmethyl hydrochloride can be safely combined with other pesticides for integrated pest management. Compatibility assessments consider efficacy, synergistic effects, and potential adverse interactions .
作用機序
Target of Action
Propamocarb-N-desmethyl hydrochloride is a systemic carbamate fungicide . Its primary targets are Oomycete species that cause seed, seedling, root, foot and stem rots, and foliar diseases in a number of edible crops .
Mode of Action
Propamocarb-N-desmethyl hydrochloride is absorbed by roots and leaves and translocated . It disrupts the fungal cell wall , thereby inhibiting the growth of the fungi. The compound is also known to have specific activity against Phytophthora spp. and Pythium spp .
Biochemical Pathways
The metabolic degradation of propamocarb is rapid and extensive . The major residues in the eggs and tissues were parent propamocarb and desmethyl-propamocarb . Demethylation is the main route of metabolism for the parent compound . A minor route of metabolism involves oxidation of the tertiary nitrogen to form propamocarb-N-oxide .
Pharmacokinetics
The residue definition for plant and animal commodities is propamocarb (free base) for both enforcement of MRLs and dietary exposure assessment . The ADI and ARfD are established at 0–0.4 mg/kg bw and 2 mg/kg bw, respectively .
Result of Action
The major residues in the eggs and tissues were parent propamocarb (2% in fat, 5% in muscle, 9% in liver and 12% in eggs) and desmethyl-propamocarb (6% in fat, 22% in liver, 29% in muscle, and 45% in eggs) . The minor residues found in the eggs and tissues were bis-desmethyl-propamocarb (< 1% to 7%) and propamocarb-N-oxide (< 1%) .
Action Environment
Propamocarb hydrochloride is used in various environments including turf, ornamentals, tobacco, vegetables, potatoes, strawberries, cucumbers, tomato, and lettuce . Environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
propyl N-[3-(methylamino)propyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-3-7-12-8(11)10-6-4-5-9-2;/h9H,3-7H2,1-2H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKPSNSTDPDSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCNC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propamocarb-N-desmethyl hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390488.png)
![N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390489.png)
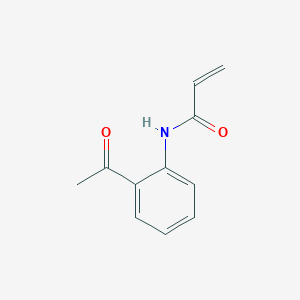
![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)
![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2390498.png)
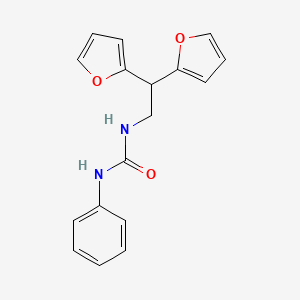
![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)
